molecular formula C10H18N4OS B1440284 1-(2-Aminoethyl)-3-(4-tert-butylthiazol-2-YL)urea CAS No. 1092460-38-2

1-(2-Aminoethyl)-3-(4-tert-butylthiazol-2-YL)urea

Cat. No.: B1440284
CAS No.: 1092460-38-2
M. Wt: 242.34 g/mol
InChI Key: RKBQBJOJODKKPJ-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-3-(4-tert-butylthiazol-2-YL)urea is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminoethyl)-3-(4-tert-butylthiazol-2-YL)urea typically involves the reaction of 2-aminoethylamine with 4-tert-butylthiazole-2-isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminoethyl)-3-(4-tert-butylthiazol-2-YL)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or thiazole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the urea or thiazole moieties.

    Substitution: Substituted thiazole or urea derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)-3-(4-tert-butylthiazol-2-YL)urea would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Aminoethyl)-3-(4-methylthiazol-2-YL)urea
  • 1-(2-Aminoethyl)-3-(4-ethylthiazol-2-YL)urea
  • 1-(2-Aminoethyl)-3-(4-phenylthiazol-2-YL)urea

Uniqueness

1-(2-Aminoethyl)-3-(4-tert-butylthiazol-2-YL)urea is unique due to the presence of the tert-butyl group, which can influence its steric and electronic properties. This can affect its reactivity, stability, and interaction with biological targets compared to similar compounds with different substituents.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Properties

IUPAC Name

1-(2-aminoethyl)-3-(4-tert-butyl-1,3-thiazol-2-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4OS/c1-10(2,3)7-6-16-9(13-7)14-8(15)12-5-4-11/h6H,4-5,11H2,1-3H3,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKBQBJOJODKKPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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